molecular formula C11H11ClF3N3 B11844030 4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride CAS No. 1172396-90-5

4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride

Katalognummer: B11844030
CAS-Nummer: 1172396-90-5
Molekulargewicht: 277.67 g/mol
InChI-Schlüssel: KNCCLYIYOMLJDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride typically involves the reaction of 4-chloro-2-methyl-8-trifluoromethylquinoline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photovoltaics.

Wirkmechanismus

The mechanism of action of 4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound may also interfere with DNA and RNA synthesis, contributing to its potential anticancer and antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

1172396-90-5

Molekularformel

C11H11ClF3N3

Molekulargewicht

277.67 g/mol

IUPAC-Name

[2-methyl-8-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride

InChI

InChI=1S/C11H10F3N3.ClH/c1-6-5-9(17-15)7-3-2-4-8(10(7)16-6)11(12,13)14;/h2-5H,15H2,1H3,(H,16,17);1H

InChI-Schlüssel

KNCCLYIYOMLJDU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)NN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.